molecular formula C89H125N25O25S3 B034451 Cinnamycin CAS No. 110655-58-8

Cinnamycin

Katalognummer: B034451
CAS-Nummer: 110655-58-8
Molekulargewicht: 2041.3 g/mol
InChI-Schlüssel: QJDWKBINWOWJNZ-IDGBIKHQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Wirkmechanismus

Target of Action

Cinnamycin, a tetracyclic antibacterial peptide produced by Streptomyces cinnamoneus, primarily targets phosphatidylethanolamine (PE) lipids . PE lipids are major components present in many bacterial cell membranes .

Mode of Action

This compound selectively binds to PE by forming an extensive hydrogen-bonding network involving all three hydrogen atoms of the primary ammonium group of the PE head group . This binding alters the operation of ion channels . The substitution of a single hydrogen atom with a methyl group on the ammonium nitrogen destabilizes this hydrogen-bonding network . In addition to binding the primary ammonium group, this compound also interacts with the phosphate group of the lipid through a previously uncharacterized phosphate-binding site formed by the backbone Phe10-Abu11-Phe12-Val13 moieties .

Biochemical Pathways

This compound is derived from 19-aa propeptides and contains one Lan, two MeLan, and an unusual lysinoalanine bridge between Lys-19 and Ser-6, and an erythro-3-hydroxy-L-aspartic acid at position 15 . These unusual amino acids mediate the interaction between this compound and its biological target phosphatidylethanolamine, which is important for their antimicrobial activity .

Pharmacokinetics

It’s known that the compound’s unique structure and post-translational modifications contribute to its stability and resistance against breakdown by peptidases .

Result of Action

The result of this compound’s action is the permeabilization of bacterial cell membranes containing PE lipids . This leads to the disruption of normal cellular functions and ultimately results in the death of the bacteria .

Action Environment

The action of this compound is influenced by the presence of PE lipids in the bacterial cell membrane . The producing organism, Streptomyces cinnamoneus, has a unique immunity mechanism where it methylates its entire complement of PE prior to the onset of this compound production .

Biochemische Analyse

Biochemical Properties

Cinnamycin interacts with phosphatidylethanolamine (PE) lipids, a major compound present in many bacterial cell membranes . It selectively binds to PE by forming an extensive hydrogen-bonding network involving all three hydrogen atoms of the primary ammonium group of the PE head group . This interaction is critical for its antimicrobial activity .

Cellular Effects

This compound exerts its antimicrobial activity by binding to the membrane lipid phosphatidylethanolamine (PE), leading to the disruption of bacterial cell membranes . This unique mechanism of action makes this compound a potent antibiotic against a broad range of Gram-positive bacteria .

Molecular Mechanism

This compound’s mechanism of action involves binding to the membrane lipid phosphatidylethanolamine (PE) to elicit its antimicrobial activity . It forms an extensive hydrogen-bonding network with PE, and this interaction is critical for its antimicrobial activity . In addition to binding the primary ammonium group, this compound also interacts with the phosphate group of the lipid through a previously uncharacterized phosphate-binding site .

Temporal Effects in Laboratory Settings

The onset of this compound biosynthesis commences upon entry into the stationary phase in liquid culture . A novel mechanism of immunity has been observed in which the producing organism methylates its entire complement of PE prior to the onset of this compound production .

Metabolic Pathways

This compound is a product of a complex biosynthetic pathway involving several enzymes and cofactors .

Transport and Distribution

It is known that this compound binds to phosphatidylethanolamine (PE) lipids, which are major components of many bacterial cell membranes .

Subcellular Localization

The subcellular localization of this compound is primarily at the bacterial cell membrane due to its interaction with phosphatidylethanolamine (PE) lipids . This interaction is critical for its antimicrobial activity .

Vorbereitungsmethoden

Cinnamycin wird natürlich von Streptomyces cinnamoneus produziert. Die Biosynthese umfasst die ribosomale Synthese eines Vorläuferpeptids, gefolgt von umfassenden posttranslationalen Modifikationen. Diese Modifikationen umfassen die Dehydratisierung von Serin- und Threoninresten, die Bildung von Lanthioninbrücken und die Hydroxylierung von Asparaginsäure . Industrielle Produktionsmethoden umfassen typischerweise Fermentationsprozesse unter Verwendung des produzierenden Stammes, gefolgt von Reinigungsschritten zur Isolierung des Peptids .

Chemische Reaktionsanalyse

This compound unterliegt mehreren Arten von chemischen Reaktionen, hauptsächlich aufgrund seiner einzigartigen Aminosäurezusammensetzung und -struktur. Zu den wichtigsten Reaktionen gehören:

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Natriumborhydrid (NaBH4) für die Reduktion und Nickelchlorid (NiCl2) für katalytische Prozesse . Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene modifizierte Peptide mit veränderten biologischen Aktivitäten .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Wirkmechanismus

This compound entfaltet seine Wirkung durch spezifische Bindung an das Membranlipid Phosphatidylethanolamin (PE). Diese Bindung stört die Membranintegrität und führt zu antimikrobieller Aktivität . Die beteiligten molekularen Ziele umfassen die primäre Ammoniumgruppe der PE-Kopfgruppe und die Phosphatgruppe des Lipids . Die Bindung wird durch ein ausgedehntes Wasserstoffbrückennetzwerk und spezifische Wechselwirkungen mit den einzigartigen Aminosäuren des Peptids erleichtert .

Biologische Aktivität

This compound is a complex cyclic peptide known as Lancovutide , which has garnered attention for its biological activity , particularly in the context of antimicrobial properties and potential therapeutic applications.

Chemical Structure and Properties

Lancovutide is characterized by its intricate structure comprising multiple amino acids and functional groups that contribute to its biological efficacy. The compound's IUPAC name reflects its complex stereochemistry and functional modifications:

IUPAC Name (1S,...65carboxylicacid\text{IUPAC Name }(1S,...65-carboxylicacid

Key Structural Features:

  • Contains 19 amino acids , forming a tetracyclic structure.
  • Exhibits multiple functional groups including amines and carboxylic acids.
  • The presence of thioether linkages contributes to its stability and biological activity.

Antimicrobial Properties

Lancovutide has shown significant antimicrobial activity , particularly against various strains of bacteria. It is classified as a lantibiotic , a type of peptide antibiotic produced by certain strains of Streptomyces. These compounds typically exhibit potent activity against Gram-positive bacteria by disrupting cell wall synthesis.

Mechanism of Action:

  • Binding to Membranes: Lancovutide binds to bacterial membranes and interferes with phospholipid bilayers.
  • Pore Formation: It induces pore formation in the bacterial membrane leading to cell lysis.
  • Inhibition of Cell Wall Synthesis: The compound disrupts the biosynthesis of peptidoglycan layers in bacterial cells.

Antiproliferative Effects

Research indicates that Lancovutide possesses antiproliferative properties , making it a candidate for cancer treatment. It has been observed to inhibit the growth of certain tumor cell lines by inducing apoptosis.

Case Studies and Research Findings

  • Clinical Trials for Cystic Fibrosis:
    • Lancovutide is under clinical investigation for its potential use in treating cystic fibrosis due to its ability to enhance antibiotic efficacy against Pseudomonas aeruginosa infections in lung tissues .
  • In Vitro Studies:
    • In laboratory settings, Lancovutide demonstrated effective inhibition of bacterial growth at low concentrations (IC50 values), highlighting its potency as an antibiotic .
  • Mechanistic Insights:
    • Studies utilizing NMR spectroscopy have elucidated the binding interactions between Lancovutide and target bacterial membranes. The specific amino acid residues involved in binding have been mapped out to understand how structural modifications can enhance activity .

Data Summary

PropertyValue/Description
Molecular FormulaC89H125N23O25S3
Molecular Weight2079.368 g/mol
Antimicrobial ActivityEffective against Gram-positive bacteria
Antiproliferative ActivityInhibits growth of tumor cell lines
Clinical ApplicationsCystic fibrosis treatment

Eigenschaften

CAS-Nummer

110655-58-8

Molekularformel

C89H125N25O25S3

Molekulargewicht

2041.3 g/mol

IUPAC-Name

(1S,4S,13S,16S,19R,22S,25S,28R,31S,37S,41R,44R,47S,50S,53R,56R,65S)-44-amino-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-41,70-dimethyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid

InChI

InChI=1S/C89H125N25O25S3/c1-43(2)66-84(133)109-59-41-140-40-58-79(128)108-60-42-142-45(4)68(86(135)105-55(75(124)110-66)34-48-22-12-7-13-23-48)111-76(125)54(33-47-20-10-6-11-21-47)104-82(131)61-26-17-31-114(61)65(118)38-98-72(121)53(32-46-18-8-5-9-19-46)103-78(127)57(106-80(60)129)36-95-29-15-14-24-52(87(136)137)102-85(134)67(112-77(126)56(35-63(92)116)99-64(117)37-97-83(132)69(113-81(59)130)70(119)88(138)139)44(3)141-39-49(90)71(120)100-50(25-16-30-96-89(93)94)73(122)101-51(74(123)107-58)27-28-62(91)115/h5-13,18-23,43-45,49-61,66-70,95,119H,14-17,24-42,90H2,1-4H3,(H2,91,115)(H2,92,116)(H,97,132)(H,98,121)(H,99,117)(H,100,120)(H,101,122)(H,102,134)(H,103,127)(H,104,131)(H,105,135)(H,106,129)(H,107,123)(H,108,128)(H,109,133)(H,110,124)(H,111,125)(H,112,126)(H,113,130)(H,136,137)(H,138,139)(H4,93,94,96)/t44-,45?,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,66+,67?,68+,69+,70-/m1/s1

InChI-Schlüssel

QJDWKBINWOWJNZ-IDGBIKHQSA-N

SMILES

CC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC4C(=O)NC(CS1)C(=O)NC(CNCCCCC(NC(=O)C(C(SCC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCNC(=N)N)N)C)NC(=O)C(NC(=O)CNC(=O)C(NC3=O)C(C(=O)O)O)CC(=O)N)C(=O)O)C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8

Isomerische SMILES

C[C@@H]1C2C(=O)N[C@@H](CCCCNC[C@H]3C(=O)N[C@H](C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@H]5C(SC[C@@H](C(=O)N3)NC(=O)[C@H](CSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC(=O)N)[C@H](C(=O)O)O)NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CC6=CC=CC=C6)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CS1)N)CCCNC(=N)N)CCC(=O)N)C)CC7=CC=CC=C7)CC8=CC=CC=C8)C(=O)O

Kanonische SMILES

CC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC4C(=O)NC(CS1)C(=O)NC(CNCCCCC(NC(=O)C(C(SCC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCNC(=N)N)N)C)NC(=O)C(NC(=O)CNC(=O)C(NC3=O)C(C(=O)O)O)CC(=O)N)C(=O)O)C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8

Aussehen

White to off white solid

Synonyme

L-cysteinyl-L-arginyl-L-glutaminyl-D-cysteinyl-L-cysteinyl-3-aminoalanyl-L-phenylalanylglycyl-L-prolyl-L-phenylalanyl-(2S,3S)-2-amino-3-mercaptobutanoyl-L-phenylalanyl-L-valyl-L-cysteinyl-(3R)-3-hydroxy-L-a-aspartylglycyl-L-asparaginyl-(2S,3S)-2-amin

Herkunft des Produkts

United States
Customer
Q & A

Q1: What is the primary target of Cinnamycin and how does it exert its biological activity?

A1: this compound specifically binds to Phosphatidylethanolamine (PE), a phospholipid commonly found in bacterial membranes. This binding is highly selective and requires both the PE headgroup and at least one fatty acyl chain. [] This interaction disrupts the membrane integrity, leading to cell death. [, , , , ]

Q2: How does membrane curvature affect this compound's binding to PE?

A2: Research shows that this compound exhibits curvature-dependent binding to PE-containing membranes. It binds more efficiently to small vesicles with higher curvature compared to larger liposomes with lower curvature. [, , ] This suggests that this compound might induce membrane deformation to enhance its binding to PE.

Q3: Does this compound's binding to PE influence the transbilayer movement of lipids?

A3: Yes, this compound binding induces transbilayer lipid movement, exposing inner leaflet PE to the extracellular environment. This process contributes to its cytotoxicity and promotes its own binding. []

Q4: Beyond its antimicrobial activity, what other cellular processes are affected by this compound?

A4: this compound has been shown to inhibit Phospholipase A2 activity due to its binding to PE. [, ] Additionally, it has demonstrated an ability to block the internalization of PE at the cleavage furrow during mitosis, potentially impacting cell division. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has a molecular formula of C98H138N26O32S4 and a molecular weight of 2145.5 g/mol. []

Q6: What are the key structural features of this compound?

A6: this compound is a tetracyclic peptide antibiotic composed of 19 amino acids. It contains one lanthionine and two methyllanthionine residues, characteristic of lantibiotics. [] this compound also possesses a unique lysinoalanine bridge and an erythro-3-hydroxy-l-aspartic acid. [] These modifications play a crucial role in its interaction with PE. [, ]

Q7: How does the structure of this compound influence its binding to PE?

A7: this compound possesses a hydrophobic pocket formed by residues Phenylalanine-7 to Alanine(S)-14, which accommodates the PE headgroup. [] The specific geometry of this pocket allows for the strict binding specificity observed with PE. []

Q8: What insights do we gain from the solution structures of this compound and its analogs?

A8: NMR studies of this compound and its analogs, duramycin B and C, reveal a U-shaped topology stabilized by thioether bridges. [] This clamp-like conformation contributes to their amphiphilic nature and ability to interact with membranes. []

Q9: How does the conformation of this compound change in different environments?

A9: While this compound adopts a specific conformation in DMSO, its structure changes significantly in aqueous solutions, SDS micelles, and lipid bilayers. [] These conformational changes are likely influenced by the polarity and hydrophobic interactions within each environment.

Q10: What is the impact of different environments on the stability of this compound?

A10: The stability of this compound is influenced by factors like temperature, pH, and the presence of other molecules. For example, complex formation between this compound and PE is enthalpy-driven in octyl glucoside micelles but involves both enthalpy and entropy contributions in bilayer membranes. [] This suggests that the surrounding environment significantly impacts the thermodynamic properties of this compound interactions.

Q11: Are there any specific challenges associated with the formulation and delivery of this compound?

A11: While specific data on formulation challenges are limited in the provided research, this compound's peptide nature and its tendency to interact with membranes may pose challenges in achieving optimal stability, solubility, and bioavailability.

Q12: Does this compound itself exhibit any catalytic activity?

A12: this compound itself is not an enzyme and does not possess intrinsic catalytic activity. Its biological activity primarily stems from its ability to bind specifically to PE and disrupt membrane integrity.

Q13: Have computational methods been used to study this compound and its interactions?

A13: Yes, molecular dynamics simulations have been employed to study the structure of this compound-lipid complexes and understand the basis for its selective binding to PE. [] These simulations provide valuable insights into the molecular interactions governing this compound's activity.

Q14: What is the role of the lysinoalanine bridge in this compound's activity?

A14: The lysinoalanine bridge, formed between Lysine-19 and a dehydrated Serine residue at position 6, is crucial for this compound's biological activity. []

Q15: How do modifications to the this compound peptide sequence affect its activity?

A15: Modifications to the this compound peptide sequence, such as amino acid substitutions, can significantly impact its activity. For example, replacing Phenylalanine-10 with Leucine results in Duramycin B, while Duramycin C harbors several other amino acid changes compared to this compound. [] These alterations likely influence their binding affinity and specificity for PE.

Q16: Can non-canonical amino acids be incorporated into this compound, and how does it affect its activity?

A16: Yes, using the pyrrolysyl-tRNA synthetase/tRNAPyl pair, researchers successfully incorporated non-canonical amino acids into this compound. [] The introduction of these non-canonical amino acids led to the generation of deoxythis compound derivatives with altered biological activity. [] This highlights the potential for engineering this compound variants with tailored properties.

Q17: What approaches have been explored to improve the production of this compound and its analogues?

A17: Researchers have investigated genetic engineering strategies to enhance this compound production. [, ] Additionally, the use of inorganic talc microparticles has been shown to significantly boost the production of this compound and other natural products in various actinobacteria, including Streptomyces. [] These approaches highlight the ongoing efforts to optimize the production of these valuable compounds.

Q18: What analytical techniques are commonly used to study this compound?

A18: Various techniques are employed to characterize and quantify this compound, including:

  • High-performance liquid chromatography (HPLC): Used to purify and analyze this compound from complex mixtures. []
  • Mass spectrometry (MS): Determines the molecular weight and analyzes the structure of this compound and its derivatives. [, , , ]
  • Nuclear magnetic resonance (NMR): Provides detailed information about the three-dimensional structure and dynamics of this compound in different environments. [, , ]
  • Circular dichroism (CD) spectroscopy: Used to study the secondary structure and conformational changes of this compound in solution. []
  • Isothermal titration calorimetry (ITC): Measures the thermodynamic parameters of this compound binding to PE. [, ]
  • Atomic force microscopy (AFM): Used to investigate the interaction forces and adhesion properties of this compound with model membranes. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.